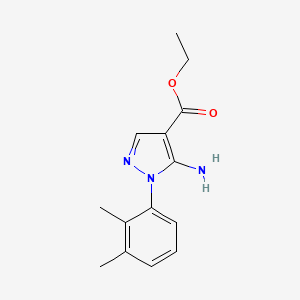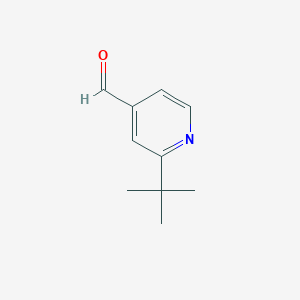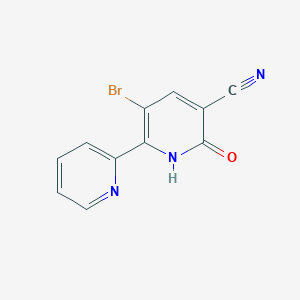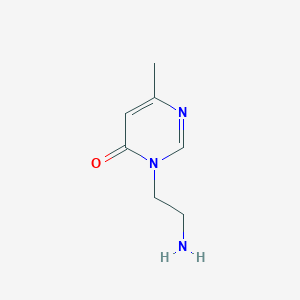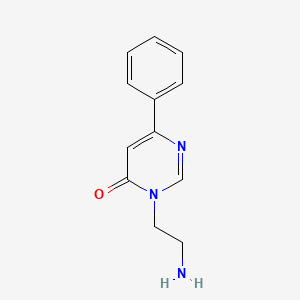![molecular formula C15H20N4O2 B1519159 Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)méthyl(allyl)carbamate CAS No. 1015856-29-7](/img/structure/B1519159.png)
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)méthyl(allyl)carbamate
Vue d'ensemble
Description
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Chimique
“Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)méthyl(allyl)carbamate” est un composé chimique de formule moléculaire C12H16N4O2 . Il est utilisé dans divers processus de synthèse chimique en raison de sa structure et de ses propriétés uniques .
Cycloaddition azoture-alcyne catalysée par le cuivre (I) (CuAAC)
Ce composé est un ligand de nouvelle génération, soluble dans l'eau, pour la cycloaddition azoture-alcyne catalysée par le cuivre (I) (CuAAC), qui accélère les vitesses de réaction et supprime la cytotoxicité cellulaire . La biocompatibilité et la cinétique rapide de ce composé sont des avancées par rapport au TBTA insoluble dans l'eau et sont souhaitables pour la bioconjugaison dans diverses expériences de biologie chimique .
Inhibiteur des cellules souches leucémiques
Le 2-aminothiazole substitué associé au 1,2,3-triazole, qui fait partie de la structure du “this compound”, a été rapporté comme inhibiteurs des cellules souches leucémiques .
Activateurs de la glucokinase
Le même 2-aminothiazole substitué associé au 1,2,3-triazole a également été rapporté comme activateurs de la glucokinase .
Activités antituberculeuses
Ce composé a également montré un potentiel dans les activités antituberculeuses .
Mécanisme D'action
Target of Action
Similar compounds have been known to act as ligands for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) . This suggests that Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate might also interact with copper (I) ions in biochemical reactions.
Mode of Action
Similar compounds have been reported to accelerate reaction rates and suppress cell cytotoxicity in the cuaac . This suggests that Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate might also interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role in the cuaac, it might be involved in the azide-alkyne cycloaddition pathway .
Result of Action
Similar compounds have been reported to suppress cell cytotoxicity , suggesting that Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate might have similar effects.
Analyse Biochimique
Biochemical Properties
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways within the cell. For instance, it has been observed to interact with enzymes involved in metabolic processes, thereby altering their activity and function . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions. These effects on cellular metabolism can result in altered energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in the conformation of the enzyme or protein, thereby affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes . The compound can affect metabolic flux and alter the levels of specific metabolites within the cell. These interactions can lead to changes in the overall metabolic profile of the cell, influencing energy production, biosynthesis, and degradation pathways.
Transport and Distribution
The transport and distribution of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and effectiveness. The interactions with transporters and binding proteins play a crucial role in determining the compound’s distribution within the body.
Subcellular Localization
The subcellular localization of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within certain subcellular regions can influence its interactions with enzymes and proteins, thereby affecting its overall biochemical and cellular effects.
Propriétés
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-5-10-18(14(20)21-15(2,3)4)11-19-13-9-7-6-8-12(13)16-17-19/h5-9H,1,10-11H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSWVGFBTFBKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CN1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


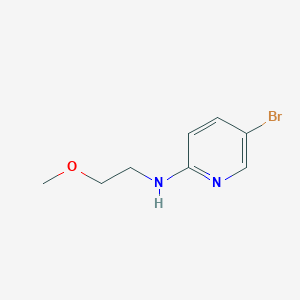
![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)
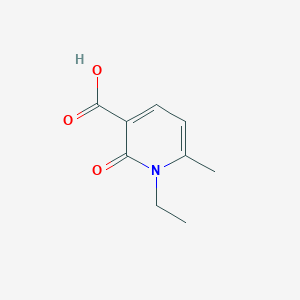
![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)
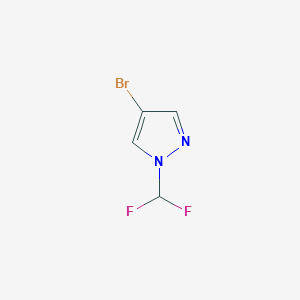
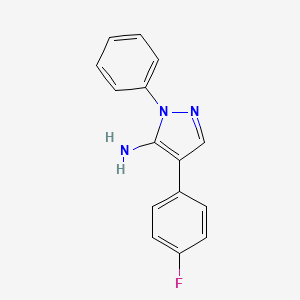
![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1519088.png)
